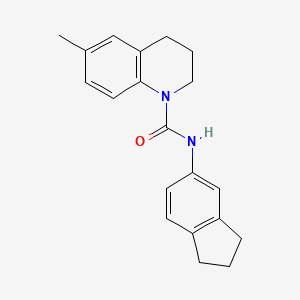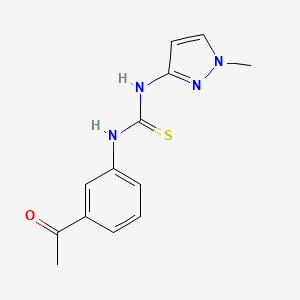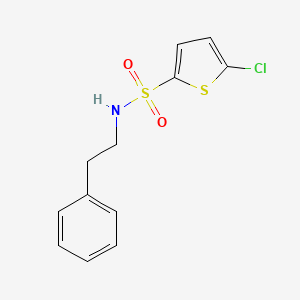
N-(2-chlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea
Übersicht
Beschreibung
N-(2-chlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea is a chemical compound with potential applications in scientific research. It is a urea derivative that has been synthesized using various methods and has been studied for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(2-chlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea is not fully understood. However, it is believed to work by inhibiting the activity of certain kinases, which are enzymes that play a key role in cell signaling and proliferation. By inhibiting these kinases, N-(2-chlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea may be able to slow down or prevent the growth of cancer cells.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain kinases, including JAK2, which is involved in the development of myeloproliferative neoplasms. It has also been shown to have antifungal and antibacterial activity, suggesting potential applications in the treatment of fungal and bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent kinase inhibitory activity. However, it also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its potential toxicity and side effects have not been fully investigated.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea. One direction is to continue investigating its potential as a kinase inhibitor and as a potential anticancer agent. Another direction is to investigate its potential as an antifungal and antibacterial agent. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity and side effects.
In conclusion, N-(2-chlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea is a chemical compound with potential applications in scientific research. It can be synthesized using various methods and has been studied for its mechanism of action and biochemical and physiological effects. While it has several advantages for lab experiments, further research is needed to fully understand its potential as a kinase inhibitor, anticancer agent, and antifungal and antibacterial agent.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as a kinase inhibitor and as a potential anticancer agent. It has also been shown to have antifungal and antibacterial activity.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(2,3-dihydro-1H-inden-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-16-7-2-1-4-14(16)11-19-17(21)20-15-9-8-12-5-3-6-13(12)10-15/h1-2,4,7-10H,3,5-6,11H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJJNJNAGPRZJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-3-(2,3-dihydro-1H-inden-5-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4286546.png)



![4-[(anilinocarbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4286564.png)




![N-(2,3-dihydro-1H-inden-5-yl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]urea](/img/structure/B4286606.png)
![4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzoic acid](/img/structure/B4286609.png)


